molecular formula C38H42N4O6 B1219334 7-[(4a,9-Dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol CAS No. 82824-01-9

7-[(4a,9-Dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol

Cat. No.: B1219334
CAS No.: 82824-01-9
M. Wt: 650.8 g/mol
InChI Key: AJPSBXJNFJCCBI-YOHUGVJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naloxonazine is a potent, irreversible μ-opioid receptor antagonist. It forms spontaneously in acidic solutions of naloxazone and is responsible for much of the irreversible μ-opioid receptor binding displayed by naloxazone . This compound has significant implications in the study of opioid receptors and their associated pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: Naloxonazine is synthesized by reacting naloxazone with a three-fold molar excess of the parent alkaloid in ethanol. The reaction is monitored by thin-layer chromatography and is typically complete within three hours .

Industrial Production Methods: While specific industrial production methods for naloxonazine are not extensively documented, the synthesis generally involves the controlled reaction of naloxazone under acidic conditions to form naloxonazine. The process requires careful monitoring to ensure the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: Naloxonazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions, although detailed pathways are not extensively documented.

    Reduction: Similar to other morphinan derivatives, naloxonazine can undergo reduction reactions.

    Substitution: It can participate in substitution reactions, particularly involving its functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of naloxonazine.

Scientific Research Applications

Naloxonazine has several scientific research applications, including:

Mechanism of Action

Naloxonazine exerts its effects by irreversibly binding to μ-opioid receptors. This binding prevents the activation of these receptors by opioid agonists, thereby inhibiting their effects. The molecular targets include the μ-opioid receptors, and the pathways involved are primarily those associated with opioid receptor signaling .

Comparison with Similar Compounds

Uniqueness: Naloxonazine’s irreversible binding to μ-opioid receptors distinguishes it from other opioid antagonists, which typically exhibit reversible binding. This unique characteristic makes naloxonazine particularly valuable in research settings where long-lasting inhibition of opioid receptors is required.

Properties

CAS No.

82824-01-9

Molecular Formula

C38H42N4O6

Molecular Weight

650.8 g/mol

IUPAC Name

(4R,4aS,7E,7aR,12bS)-7-[(E)-[(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol

InChI

InChI=1S/C38H42N4O6/c1-3-15-41-17-13-35-29-21-5-7-25(43)31(29)47-33(35)23(9-11-37(35,45)27(41)19-21)39-40-24-10-12-38(46)28-20-22-6-8-26(44)32-30(22)36(38,34(24)48-32)14-18-42(28)16-4-2/h3-8,27-28,33-34,43-46H,1-2,9-20H2/b39-23+,40-24+/t27-,28-,33+,34+,35+,36+,37-,38-/m1/s1

InChI Key

AJPSBXJNFJCCBI-YOHUGVJRSA-N

Isomeric SMILES

C=CCN1[C@H]2[C@]3([C@]4(C5=C(C2)C=CC(=C5O[C@H]4/C(=N/N=C\6/[C@@H]7OC8=C(C=CC9=C8[C@]72[C@]([C@@H](C9)N(CC2)CC=C)(CC6)O)O)/CC3)O)CC1)O

SMILES

C=CCN1CCC23C4C(=NN=C5CCC6(C7CC8=C9C6(C5OC9=C(C=C8)O)CCN7CC=C)O)CCC2(C1CC1=C3C(=C(C=C1)O)O4)O

Canonical SMILES

C=CCN1CCC23C4C(=NN=C5CCC6(C7CC8=C9C6(C5OC9=C(C=C8)O)CCN7CC=C)O)CCC2(C1CC1=C3C(=C(C=C1)O)O4)O

Synonyms

naloxonazine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.